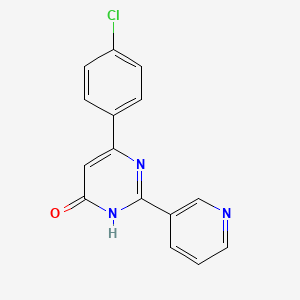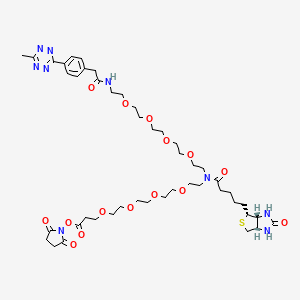
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is a compound that combines the functionalities of methyltetrazine, polyethylene glycol (PEG), biotin, and N-hydroxysuccinimide (NHS). This compound is widely used in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine moiety is particularly useful for its rapid and selective reaction with trans-cyclooctene (TCO) derivatives, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS typically involves the following steps:
Methyltetrazine Synthesis: Methyltetrazine is synthesized by reacting hydrazine with nitriles under acidic conditions.
PEGylation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine through a series of coupling reactions.
Biotinylation: Biotin is conjugated to the PEGylated methyltetrazine using standard amide bond formation techniques.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the biotinylated compound with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine moiety reacts with strained alkenes like trans-cyclooctene through inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Trans-cyclooctene, primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Conditions: Reactions are typically carried out in aqueous buffers at pH 7-9 for optimal efficiency.
Major Products
Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Scientific Research Applications
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in live-cell imaging and protein labeling due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of bioconjugates and functionalized materials.
Mechanism of Action
The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS involves its ability to form covalent bonds with specific molecular targets:
Comparison with Similar Compounds
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of methyltetrazine, PEG, biotin, and NHS functionalities. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Used for thiol-reactive conjugation.
Tetrazine-PEG5-NHS Ester: Similar to this compound but with a longer PEG spacer.
Methyltetrazine-NHS Ester: Lacks the biotin moiety, used for simpler conjugation reactions.
These compounds share similar reactivity but differ in their specific applications and functionalities.
Properties
Molecular Formula |
C46H69N9O15S |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N9O15S/c1-34-50-52-45(53-51-34)36-8-6-35(7-9-36)32-39(56)47-13-17-63-21-25-67-29-31-69-27-23-65-19-15-54(40(57)5-3-2-4-38-44-37(33-71-38)48-46(61)49-44)14-18-64-22-26-68-30-28-66-24-20-62-16-12-43(60)70-55-41(58)10-11-42(55)59/h6-9,37-38,44H,2-5,10-33H2,1H3,(H,47,56)(H2,48,49,61)/t37-,38-,44-/m1/s1 |
InChI Key |
MJODMZCMGVHYJD-HNORLJNWSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


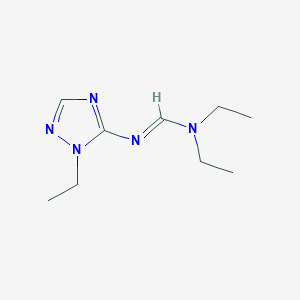
![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
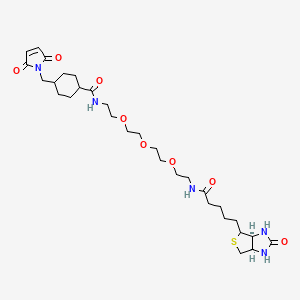
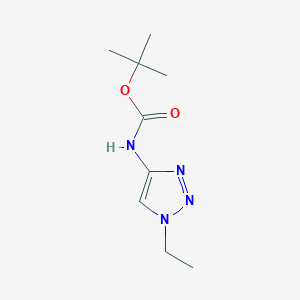
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
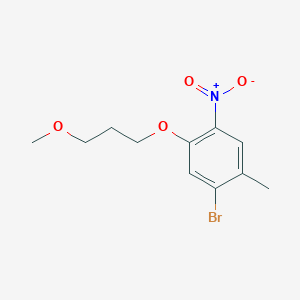
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
